7-Hydroxy-4,8-dimethyl-2H-chromen-2-one as a Key Intermediate for Trimethylpsoralen (Trioxsalen) Synthesis
The 4,8-dimethyl-7-hydroxy substitution pattern is essential for the conversion to 4,5',8-trimethylpsoralen (Trioxsalen). US Patent 3,201,421 describes the synthesis of Trioxsalen from 4,8-dimethyl-7-hydroxycoumarin in 28% overall yield, involving allylation, Claisen rearrangement, and cyclization [1]. In contrast, unsubstituted 7-hydroxycoumarin (umbelliferone) lacks the methyl groups at positions 4 and 8 required for the key cyclization step, rendering it incapable of yielding the tri-methylated psoralen core .
| Evidence Dimension | Yield of Trioxsalen synthesis |
|---|---|
| Target Compound Data | 28% overall yield from 4,8-dimethyl-7-hydroxycoumarin |
| Comparator Or Baseline | 7-Hydroxycoumarin (umbelliferone): not feasible (0%) due to missing methyl groups |
| Quantified Difference | 28% vs. 0% |
| Conditions | Multi-step synthesis: allylation with allyl bromide, Claisen rearrangement, cyclization under basic conditions |
Why This Matters
Procurement of this specific coumarin is mandatory for laboratories synthesizing Trioxsalen, a clinically relevant photosensitizer, as generic 7-hydroxycoumarin cannot support this pathway.
- [1] US Patent 3,201,421. (1965). 6 or 8 Haloallyl substituted 7-hydroxycoumarins. Retrieved from https://patents.google.com/patent/US3201421A View Source
